Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One
Description
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One (CAS 133745-53-6) is a bicyclic organic compound with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . It features a fused pyrano-pyrrolone core substituted with a benzyl group at the C2 position in the cis configuration. This compound is exclusively used in research settings, with a purity exceeding 98%, and requires storage at -80°C (6-month stability) or -20°C (1-month stability) . Its synthesis and applications are referenced in over 30 Google Scholar publications, highlighting its relevance in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(3aR,7aS)-2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions has been explored .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound’s unique structure may offer new avenues for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings
Mechanism of Action
The mechanism by which Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound exhibits high structural similarity (≥0.95 Tanimoto coefficient) to three bicyclic derivatives (Table 1) :
Table 1: Structural and Physicochemical Comparison
Key Observations :
- This compound and 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one (135782-11-5) share identical molecular formulas, suggesting they are stereoisomers or regioisomers. The cis configuration in the target compound may confer distinct stereochemical interactions in biological systems .
- Ethyl carboxylate derivatives (CAS 1822851-30-8 and 1363210-42-7) differ in their core structures (cyclopenta[c]pyrrole vs. azabicyclo[3.2.1]octane) and possess ester groups, which may enhance lipophilicity compared to the lactam-containing target compound .
Physicochemical and Stability Properties
- Solubility : The target compound requires solvent optimization (e.g., heating to 37°C with sonication) for dissolution, likely due to its rigid bicyclic framework . In contrast, ethyl ester analogs may exhibit improved solubility in organic solvents owing to their ester functionalities .
Biological Activity
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-one (CAS No. 135782-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, case studies, and research findings.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis process can yield high purity products, often exceeding 99%. A general method includes the reaction of appropriate starting materials under controlled conditions to form the desired compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, compounds related to this structure were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
- Anticancer Properties : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. In particular, studies involving similar pyrrolidine structures indicated potential efficacy against ovarian cancer xenografts in animal models, with tumor growth suppression rates reported as high as 100% .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar bicyclic structures may offer neuroprotective benefits. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study published in 2010 evaluated the antimicrobial activity of various heterocyclic compounds derived from benzyl derivatives. The study found that certain derivatives demonstrated potent activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer potential of benzyl-substituted pyrrolidine derivatives, one compound exhibited complete regression of tumor growth in nude mice models when administered at specific dosages over a defined period. This highlights the therapeutic potential of these compounds in cancer treatment strategies .
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
